molecular formula C26H26Cl2N2O B12483554 N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-(4-methoxyphenyl)ethanamine

N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-(4-methoxyphenyl)ethanamine

Cat. No.: B12483554
M. Wt: 453.4 g/mol
InChI Key: BKHZUYCKXKOMCL-UHFFFAOYSA-N
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Description

The compound ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)[2-(4-METHOXYPHENYL)ETHYL]AMINE is a complex organic molecule characterized by its unique structure, which includes indole, dichlorophenyl, and methoxyphenyl groups

Properties

Molecular Formula

C26H26Cl2N2O

Molecular Weight

453.4 g/mol

IUPAC Name

N-[[1-[(2,4-dichlorophenyl)methyl]-2-methylindol-3-yl]methyl]-2-(4-methoxyphenyl)ethanamine

InChI

InChI=1S/C26H26Cl2N2O/c1-18-24(16-29-14-13-19-7-11-22(31-2)12-8-19)23-5-3-4-6-26(23)30(18)17-20-9-10-21(27)15-25(20)28/h3-12,15,29H,13-14,16-17H2,1-2H3

InChI Key

BKHZUYCKXKOMCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl)CNCCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)[2-(4-METHOXYPHENYL)ETHYL]AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 2-methylindole in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-(4-methoxyphenyl)ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)[2-(4-METHOXYPHENYL)ETHYL]AMINE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)[2-(4-METHOXYPHENYL)ETHYL]AMINE: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)[2-(4-METHOXYPHENYL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-dichlorophenyl)methyl][1-(2-methoxyphenyl)ethyl]amine
  • [(2,4-dichlorophenyl)methyl][1-(2-methylphenyl)ethyl]amine

Uniqueness

({1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYLINDOL-3-YL}METHYL)[2-(4-METHOXYPHENYL)ETHYL]AMINE: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its indole core, in particular, is known for its versatility and potential for various modifications, making it a valuable scaffold in drug discovery and development .

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